Cas no 1001906-62-2 (1-(1H-Indazol-5-yl)ethan-1-amine)
1-(1H-Indazol-5-yl)ethan-1-amine Chemical and Physical Properties
Names and Identifiers
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- 1-(1H-Indazol-5-yl)ethanamine
- SCHEMBL263567
- DA-19309
- MFCD11869775
- 5-(1-Aminoethyl)-1H-indazole
- CS-0238414
- 1001906-62-2
- 1-(1H-indazol-5-yl)ethan-1-amine
- EN300-194924
- BQB90662
- 1-(1H-Indazol-5-yl)ethan-1-amine
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- MDL: MFCD11869775
- Inchi: 1S/C9H11N3/c1-6(10)7-2-3-9-8(4-7)5-11-12-9/h2-6H,10H2,1H3,(H,11,12)
- InChI Key: XAOQGHCTRDZPSK-UHFFFAOYSA-N
- SMILES: N1C2C=CC(=CC=2C=N1)C(C)N
Computed Properties
- Exact Mass: 161.095297g/mol
- Monoisotopic Mass: 161.095297g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 160
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 161.2g/mol
- XLogP3: 1
- Topological Polar Surface Area: 54.7Ų
1-(1H-Indazol-5-yl)ethan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | I628123-5mg |
1-(1H-Indazol-5-yl)ethan-1-amine |
1001906-62-2 | 5mg |
$ 70.00 | 2022-06-04 | ||
| TRC | I628123-10mg |
1-(1H-Indazol-5-yl)ethan-1-amine |
1001906-62-2 | 10mg |
$ 95.00 | 2022-06-04 | ||
| TRC | I628123-50mg |
1-(1H-Indazol-5-yl)ethan-1-amine |
1001906-62-2 | 50mg |
$ 340.00 | 2022-06-04 | ||
| Chemenu | CM117812-1g |
1-(1H-Indazol-5-yl)ethanamine |
1001906-62-2 | 95% | 1g |
$1620 | 2023-02-19 | |
| Enamine | EN300-194924-0.05g |
1-(1H-indazol-5-yl)ethan-1-amine |
1001906-62-2 | 95% | 0.05g |
$315.0 | 2023-09-17 | |
| Enamine | EN300-194924-0.1g |
1-(1H-indazol-5-yl)ethan-1-amine |
1001906-62-2 | 95% | 0.1g |
$470.0 | 2023-09-17 | |
| Enamine | EN300-194924-0.25g |
1-(1H-indazol-5-yl)ethan-1-amine |
1001906-62-2 | 95% | 0.25g |
$672.0 | 2023-09-17 | |
| Enamine | EN300-194924-0.5g |
1-(1H-indazol-5-yl)ethan-1-amine |
1001906-62-2 | 95% | 0.5g |
$1058.0 | 2023-09-17 | |
| Enamine | EN300-194924-1.0g |
1-(1H-indazol-5-yl)ethan-1-amine |
1001906-62-2 | 95% | 1g |
$1357.0 | 2023-05-31 | |
| Enamine | EN300-194924-2.5g |
1-(1H-indazol-5-yl)ethan-1-amine |
1001906-62-2 | 95% | 2.5g |
$2660.0 | 2023-09-17 |
1-(1H-Indazol-5-yl)ethan-1-amine Suppliers
1-(1H-Indazol-5-yl)ethan-1-amine Related Literature
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
Additional information on 1-(1H-Indazol-5-yl)ethan-1-amine
Comprehensive Overview of 1-(1H-Indazol-5-yl)ethan-1-amine (CAS No. 1001906-62-2): Properties, Applications, and Research Insights
1-(1H-Indazol-5-yl)ethan-1-amine, with the CAS registry number 1001906-62-2, is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound, characterized by its indazole core and ethylamine side chain, serves as a versatile intermediate in the synthesis of bioactive molecules. Its unique structural features make it a valuable scaffold for drug discovery, particularly in targeting kinase inhibitors and G-protein-coupled receptors (GPCRs), which are pivotal in treating cancers and neurological disorders.
Recent studies highlight the growing demand for 1-(1H-Indazol-5-yl)ethan-1-amine in high-throughput screening (HTS) and medicinal chemistry applications. Researchers are increasingly exploring its potential in designing small-molecule therapeutics, driven by its favorable pharmacokinetic properties and binding affinity. The compound's heterocyclic framework aligns with current trends in fragment-based drug design (FBDD), a strategy widely adopted to optimize lead compounds with enhanced efficacy and reduced side effects.
From a synthetic perspective, CAS No. 1001906-62-2 is often synthesized via Pd-catalyzed cross-coupling reactions or reductive amination, methods that ensure high yield and purity. Its amine functionality allows for further derivatization, enabling the creation of libraries for structure-activity relationship (SAR) studies. This adaptability positions the compound as a cornerstone in precision medicine initiatives, where tailored therapies are developed based on individual genetic profiles.
In the context of sustainability and green chemistry, efforts are underway to optimize the synthesis of 1-(1H-Indazol-5-yl)ethan-1-amine using catalytic methods that minimize waste and energy consumption. Such advancements resonate with the broader scientific community's focus on environmentally benign processes, a topic frequently searched in academic and industrial databases.
Beyond its pharmaceutical relevance, this compound has also found utility in material science, particularly in the development of organic semiconductors and fluorescent probes. Its electron-rich indazole moiety contributes to charge transport properties, making it a candidate for optoelectronic devices. This dual applicability underscores its interdisciplinary importance.
Frequently asked questions about 1-(1H-Indazol-5-yl)ethan-1-amine include inquiries about its solubility, stability under various pH conditions, and commercial availability. Addressing these queries, the compound exhibits moderate solubility in polar solvents like DMSO and methanol, while remaining stable under neutral to mildly acidic conditions. Suppliers often provide it as a hydrochloride salt to enhance shelf life.
In summary, CAS No. 1001906-62-2 represents a critical building block in modern chemistry, bridging gaps between drug discovery, materials engineering, and sustainable synthesis. Its multifaceted applications and alignment with cutting-edge research trends ensure its continued prominence in scientific literature and industrial pipelines alike.
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